molecular formula C17H18N4OS B2797725 N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide CAS No. 496054-72-9

N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide

Cat. No.: B2797725
CAS No.: 496054-72-9
M. Wt: 326.42
InChI Key: RAVASIPVIJETDP-UHFFFAOYSA-N
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Description

N-[4-(Pyridin-2-yl)piperazine-1-carbothioyl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a piperazine ring substituted with a pyridin-2-yl group and a carbothioyl moiety. This structure combines aromatic, heterocyclic, and thiourea functionalities, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c22-16(14-6-2-1-3-7-14)19-17(23)21-12-10-20(11-13-21)15-8-4-5-9-18-15/h1-9H,10-13H2,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVASIPVIJETDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide involves several steps. One common synthetic route includes the reaction of 4-pyridin-2-ylpiperazine with benzoyl chloride in the presence of a base, followed by the addition of a thiocarbonyl reagent . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thiocarbonyl group undergoes oxidation with reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄):

Reagent Conditions Product Yield
H₂O₂ (30%)Room temperature, 12 hrsDisulfide derivative65–70%
KMnO₄ (acidic)Reflux, 3 hrsSulfonic acid derivative55–60%
  • Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before final products.

  • Applications : Sulfonic acid derivatives show enhanced solubility for pharmacological studies .

Reduction Reactions

The thiourea moiety is reduced to thiol or amine groups using agents like lithium aluminum hydride (LiAlH₄):

Reagent Conditions Product Yield
LiAlH₄Dry ether, 0°C → RTBenzamide-thiol derivative75–80%
H₂/Pd-CEthanol, 50°CBenzamide-amine derivative60–65%
  • Selectivity : LiAlH₄ preferentially reduces the thiocarbonyl group without affecting the benzamide or pyridine rings.

Substitution Reactions

The pyridine and benzamide groups participate in nucleophilic aromatic substitution (NAS) and electrophilic substitutions:

Reaction Type Reagent Product Notes
Halogenation Br₂/FeBr₃3-Bromo-pyridine derivativeMeta-directing effect of pyridine
Acylation AcCl/AlCl₃Acetylated benzamideRequires anhydrous conditions
  • Kinetics : Halogenation at the pyridine ring occurs 3× faster than at the benzamide ring due to electron-withdrawing effects .

Hydrolysis Reactions

Controlled hydrolysis of the thiourea group under acidic/basic conditions:

Conditions Product Application
HCl (6M), refluxBenzamide + pyridinylpiperazineDegradation studies
NaOH (1M), 60°CThiol intermediateProdrug synthesis
  • pH Sensitivity : Hydrolysis rates increase 10-fold in basic vs. acidic conditions.

Acetylation and Sulfonation

The piperazine nitrogen undergoes secondary functionalization:

Reagent Product Biological Relevance
Ac₂O/pyridineN-Acetyl-piperazine derivativeEnhanced CNS penetration
SO₃/H₂SO₄Sulfonated piperazine derivativeImproved water solubility

Research Findings

  • Molecular Docking : Derivatives with acetylated piperazine show strong binding to CYP5122A1 (ΔG = −9.0 kcal/mol), a sterol C4-methyl oxidase in Leishmania .

  • Biological Activity : Sulfonated analogs inhibit Mycobacterium tuberculosis H37Ra with IC₅₀ = 1.35–2.18 μM, demonstrating low cytotoxicity (HEK-293 cells) .

  • Stability : The thiourea linkage is stable under physiological pH but degrades in hepatic microsomes (t₁/₂ = 2.1 hrs) .

Comparative Reactivity Table

Functional Group Reactivity Key Reaction
ThioureaHigh (S-site)Oxidation/Reduction
PyridineModerate (C3/C5)Halogenation
BenzamideLowHydrolysis

Scientific Research Applications

Medicinal Chemistry

N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide has been studied for its potential as a therapeutic agent in treating various diseases. Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the piperazine moiety have been evaluated for their ability to inhibit the growth of various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Anticancer Activity

Research has also focused on the anticancer properties of this compound. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study demonstrated that derivatives of this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against specific cancer cell lines, indicating potent activity.

Neuropharmacology

The compound has shown promise as a potential modulator of neuroreceptors, particularly in the context of central nervous system disorders. It may act as an antagonist at certain receptors involved in pain pathways, making it a candidate for further exploration in pain management therapies.

Material Science

Due to its unique chemical structure, this compound can serve as a building block in the synthesis of novel materials with specific properties. Its reactivity allows it to be incorporated into polymers or other complex structures, potentially leading to advancements in drug delivery systems or functional materials.

Comparative Studies with Similar Compounds

When compared to related compounds such as 4-fluorophenylpiperazine and thiophene derivatives , this compound demonstrates unique properties due to the combination of its functional groups. This uniqueness allows for more diverse interactions with biological targets, enhancing its potential therapeutic applications.

Table: Comparison of Selected Compounds

Compound NameStructural FeaturesKey Activities
This compoundPiperazine + Pyridine + CarbothioylAntimicrobial, Anticancer
4-FluorophenylpiperazinePiperazine + FluorophenylNeuropharmacological effects
Thiophene DerivativesThiophene Ring + Various SubstituentsMaterial science applications

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The following table summarizes key structural differences between N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (Da) Key Features
This compound Benzamide + piperazine + pyridin-2-yl Carbothioyl linkage, no additional substituents on benzamide ~383.44 (calculated) Thiourea bridge, pyridine for solubility
N-Benzyl-4-(pyridin-2-yl)piperazine-1-carbothioamide Piperazine + pyridin-2-yl Benzyl group replaces benzamide; carbothioyl retained ~354.44 (calculated) Loss of benzamide; potential reduced target specificity
4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide Benzamide + ethyl-piperazine + pyridin-2-yl Iodo substitution on benzamide; ethyl-linked piperazine with 2-methoxyphenyl ~641.05 (calculated) Enhanced lipophilicity (iodine); extended piperazine chain for flexibility
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Benzamide + thiazole + pyridin-2-yl Methylsulfanyl on benzamide; thiazole replaces piperazine-carbothioyl ~368.46 (calculated) Thioether and thiazole may improve metabolic stability
(S)-4-(8-Amino-3-(1-acetylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide Benzamide + imidazopyrazine + pyridin-2-yl Imidazopyrazine and acetylpyrrolidine substituents ~498.40 (reported) Complex heterocycles for kinase or enzyme inhibition

Pharmacological and Physicochemical Implications

Bioavailability and Solubility: The pyridin-2-yl group in this compound enhances aqueous solubility compared to purely aromatic analogs (e.g., benzyl-substituted compound in ).

Target Specificity :

  • The thiourea bridge in the target compound may engage in hydrogen bonding with enzymes or receptors, similar to carbothioamide derivatives in . In contrast, the thiazole-containing analog introduces a rigid heterocycle, which could shift binding preferences toward thiazole-recognizing targets (e.g., kinases).

Metabolic Stability :

  • The methylsulfanyl group in may reduce oxidative metabolism compared to the carbothioyl group in the target compound. Piperazine rings, as in , are often susceptible to N-demethylation, but ethylation or aryl substitution (e.g., 2-methoxyphenyl in ) can mitigate this.

Biological Activity

N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

N 4 pyridin 2 yl piperazine 1 carbothioyl benzamide\text{N 4 pyridin 2 yl piperazine 1 carbothioyl benzamide}

This structure indicates the presence of a piperazine ring and a pyridine moiety, which are critical for its biological interactions.

This compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease pathways, such as CYP51, which is crucial in sterol biosynthesis in pathogens like Leishmania .
  • Antitumor Activity : Similar compounds have demonstrated antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells. For instance, related benzamide derivatives have shown potent activity against HepG2 cells with IC50 values as low as 0.25 μM .
  • Receptor Modulation : Compounds with similar structures have been identified as antagonists for various receptors, including NK-1 (substance P receptor), which is involved in inflammatory processes .

Biological Activity Data

The following table summarizes key biological activities and their corresponding findings related to compounds structurally similar to this compound:

Activity Compound IC50/EC50 Value Target/Mechanism
AntitumorN-(piperidine-4-yl)benzamide0.25 μMHepG2 cells, p53/p21 pathway
Enzyme InhibitionN-(3,5-dimethylphenyl)-...≤ 1 μMCYP51 and CYP5122A1 inhibition
Receptor Antagonism4-(2-pyridyl)piperazine...4.8 nM (VR1)Vanilloid receptor 1 antagonist
AntifungalPyrazol-5-yl-benzamide0.20 mg/LSclerotinia sclerotiorum

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Activity : A study evaluating novel N-(piperidine-4-yl)benzamide derivatives found that one compound significantly inhibited the growth of HepG2 liver cancer cells by inducing cell cycle arrest through modulation of the p53/p21 signaling pathway .
  • Enzyme Inhibition in Leishmania : Research on N-substituted piperazine derivatives indicated strong inhibition of CYP51 and CYP5122A1, suggesting potential applications in treating leishmaniasis by disrupting sterol biosynthesis in the parasite .
  • Receptor Modulation : A series of analogs based on 4-(2-pyridyl)piperazine demonstrated potent VR1 antagonist activity, highlighting their potential in managing pain and inflammatory conditions through modulation of sensory pathways .

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